Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate
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Overview
Description
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis.
Preparation Methods
The synthesis of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves several steps. One common method includes the reaction of ethyl acetoacetate with 3-(dimethylamino)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-[3-(dimethylamino)phenyl]-2-oxopropanoate: This compound has a similar structure but lacks the additional methyl groups on the propanoate moiety.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid: This compound is the carboxylic acid analog of this compound.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-8-7-9-12(10-11)16(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
DJLJPBNVKWCXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
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